2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is an organic compound featuring a trifluoromethyl group, an acetamide moiety, and a substituted triazolopyridazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it can be inferred that multiple biochemical pathways might be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of inflammation, and prevention of oxidative stress.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.
Result of Action
Similar compounds have been shown to exhibit cytotoxic potential against certain cell lines . This suggests that the compound might have similar effects, potentially leading to cell death in targeted cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide generally involves a multistep synthetic route:
Synthesis of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol: : The starting material can be obtained by cyclization of appropriate precursors under acidic conditions.
Etherification: : The hydroxyl group of the triazolopyridazine derivative can be etherified using 2-bromoethyltrifluoroacetamide under basic conditions to form the final compound.
Industrial Production Methods
On an industrial scale, the reaction conditions might be optimized for higher yields and cost-effectiveness:
Catalysts: : Utilization of specific catalysts to expedite the reaction.
Optimized Temperature and Pressure: : Adjusting temperature and pressure conditions to maximize yield and purity.
Purification: : Implementation of large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can undergo oxidation reactions to form various oxidative derivatives.
Reduction: : This compound can be reduced using hydrogenation or chemical reducing agents to modify its functional groups.
Substitution: : The compound may participate in nucleophilic substitution reactions due to the presence of its trifluoromethyl and acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like potassium permanganate or chromium trioxide.
Reducing Agents: : Application of hydrogen gas with a palladium catalyst or sodium borohydride.
Substituting Agents: : Alkyl halides or amines in basic or acidic environments.
Major Products
The major products depend on the specific reaction, but they often involve modified acetamide or triazolopyridazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic processes.
Organic Synthesis: : Utilized in the synthesis of more complex organic molecules.
Biology
Biochemical Research: : Studied for its potential as a biochemical probe.
Medicine
Pharmacology: : Explored for its therapeutic potential due to its structural similarity to biologically active molecules.
Industry
Material Science: : Investigated for incorporation into polymer matrices to alter physical properties.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide
N-(2-phenylethyl)-2,2,2-trifluoroacetamide
Uniqueness
2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide distinguishes itself with its triazolopyridazine ring, enhancing its binding affinity and specificity in biochemical contexts.
And that's a deep dive into the world of this compound! Hope this tickled your curiosity!
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)14(24)19-8-9-25-12-7-6-11-20-21-13(23(11)22-12)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDKJNFGTRUYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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